molecular formula C6H10N2O2S2 B12210871 1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide

1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide

Cat. No.: B12210871
M. Wt: 206.3 g/mol
InChI Key: CQNURDHAKYZOEM-UHFFFAOYSA-N
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Description

1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide is a heterocyclic compound featuring a thieno-imidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thioamides with suitable electrophiles, followed by oxidation to introduce the sulfone group .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfonic acids, while reduction of the sulfone group can produce the corresponding sulfide .

Scientific Research Applications

1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C6H10N2O2S2

Molecular Weight

206.3 g/mol

IUPAC Name

3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione

InChI

InChI=1S/C6H10N2O2S2/c1-8-5-3-12(9,10)2-4(5)7-6(8)11/h4-5H,2-3H2,1H3,(H,7,11)

InChI Key

CQNURDHAKYZOEM-UHFFFAOYSA-N

Canonical SMILES

CN1C2CS(=O)(=O)CC2NC1=S

Origin of Product

United States

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